molecular formula C20H25N5O3 B1664772 3,7-Dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione CAS No. 7558-14-7

3,7-Dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione

Cat. No. B1664772
CAS RN: 7558-14-7
M. Wt: 383.4 g/mol
InChI Key: XKKXBBFOYVNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC 3092 is a bio-active chemical.

Scientific Research Applications

Synthesis of Novel Purine Derivatives

Research has explored the synthesis of new purine derivatives, such as thiadiazepino-purine ring systems, from compounds including 3,7-dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione. These syntheses contribute to the development of novel chemical entities with potential applications in various fields (Hesek & Rybár, 1994).

Crystallographic Studies

Crystallographic analyses have been conducted on related compounds to understand their structural properties. For instance, studies have analyzed the planarity of the purine fused-ring skeleton and the chair conformation of the morpholine ring in similar compounds (Karczmarzyk et al., 1995), (Karczmarzyk & Pawłowski, 1997). This information aids in understanding the molecular interactions and stability of these compounds.

Biotransformation Studies

Research has also focused on the biotransformation of fenetylline, a compound closely related to the one . The identification of new metabolites in urine following administration provides insights into the metabolic pathways and potential therapeutic applications of these compounds (Rücker et al., 1988).

Cardiovascular Activity Research

Studies have been conducted on the synthesis and cardiovascular activity of derivatives of this compound. These include investigations into their electrocardiographic, antiarrhythmic, and hypotensive activities, providing valuable insights into their potential therapeutic applications (Chłoń-Rzepa et al., 2004), (Chłoń-Rzepa et al., 2011).

Development of Antiasthmatic Agents

Research includes the development of xanthene derivatives as antiasthmatic agents. This involves synthesizing and characterizing new compounds for their vasodilator activity, contributing to advancements in treatments for asthma (Bhatia et al., 2016).

Hydrogen Bonding and Molecular Interactions

Studies have examined the hydrogen bonding and molecular interactions in similar compounds. This research is crucial for understanding the molecular stability and potential applications in material design (Shukla et al., 2020).

properties

CAS RN

7558-14-7

Product Name

3,7-Dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

8-benzyl-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione

InChI

InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(9-8-24-10-12-28-13-11-24)16(21-18)14-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3

InChI Key

XKKXBBFOYVNTDX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN4CCOCC4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN4CCOCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC 3092;  AC3092;  AC-3092; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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